molecular formula C7H14ClNO3 B071693 Ethyl 5-amino-4-oxopentanoate Hydrochloride CAS No. 183151-37-3

Ethyl 5-amino-4-oxopentanoate Hydrochloride

Cat. No. B071693
M. Wt: 195.64 g/mol
InChI Key: MGTYUHPAVHGVQF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-oxopentanoate Hydrochloride is a chemical compound with the formula C7H14ClNO3 . It is also known as 4-Amino-5-oxopentanoic acid .


Molecular Structure Analysis

The molecular structure of Ethyl 5-amino-4-oxopentanoate Hydrochloride consists of 7 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom . The exact mass is 131.0582 Da and the average mass is 131.130 Da .


Physical And Chemical Properties Analysis

Ethyl 5-amino-4-oxopentanoate Hydrochloride has a molecular weight of 195.64 . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources I accessed.

Scientific Research Applications

  • Electrosynthesis of 5-Amino-4-Oxopentanoic Acid Hydrochloride : This study by Konarev et al. (2007) explored the electroreduction of methyl 5-nitro-4-oxopentanate to produce 5-amino-4-oxopentanoic acid hydrochloride. They examined the influence of various factors such as cathode material, temperature, and solvent concentrations on the yield and quality of the product, achieving a high overall substance yield and current yield under specific conditions (Konarev, Lukyanets, & Negrimovskii, 2007).

  • Synthesis from Levulinic Acid : In research by Yuan (2006), 5-Amino-4-oxopentanoic acid hydrochloride was synthesized starting from levulinic acid through esterification and bromination, followed by reaction with potassium phthalimide and acidolysis, achieving an overall yield of 44% (Yuan, 2006).

  • Synthesis of γ-Imino- and γ-Amino-ß-Enamino Esters : Mangelinckx et al. (2005) described the condensation of ethyl 3-azido-4-oxopentanoate with primary amines, leading to the production of ethyl 4-imino-3-amino-2-pentenoates and their reduction to corresponding ethyl 4-alkylamino-3-amino-2-pentenoates upon hydrogenation (Mangelinckx, Vooren, Clerck, & Kimpe, 2005).

  • Tandem Ring Opening and Oximation Process : Saravanan et al. (2007) investigated the reaction of hydroxylamine hydrochloride with ethyl 3-aroyl-1-cyano-4-hydroxy-2,4,6-triarylcyclohexanecarboxylate, resulting in ethyl 2-[amino(hydroxyimino)methyl]-3-aryl-5-(hydroxyimino)-5-arylpentanoate through a tandem ring opening and oximation process (Saravanan, Babu, & Muthusubramanian, 2007).

  • Synthesis of α,α‐Disubstituted α‐Amino Acid Derivatives : Mitani et al. (2008) described a process where an α-oxime ester derivative underwent C-alkylation to the C=N bond of the oxime group by a Lewis-acid-promoted reaction, leading to α-amino ester upon hydrogenolysis (Mitani, Tanaka, Sawada, Misu, & Matsumoto, 2008).

properties

IUPAC Name

ethyl 5-amino-4-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)4-3-6(9)5-8;/h2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTYUHPAVHGVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623925
Record name Ethyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-4-oxopentanoate Hydrochloride

CAS RN

183151-37-3
Record name Ethyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

From ethanol (6.0 ml) and 5-amino-4-oxopentanoic acid hydrochloride (1.0 g; 6.0 mmol) at 70° C. The reaction was complete after 2 h. The yield was 1.0 g (85%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Berkovitch, D Doron, A Nudelman… - Journal of medicinal …, 2008 - ACS Publications
Multifunctional acyloxyalkyl ester prodrugs of 5-aminolevulinic acid in cancer cell lines inhibited the proteasome and induced apoptosis and heme synthesis. The most potent prodrug …
Number of citations: 47 pubs.acs.org

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